Cas no 170108-96-0 ([4-(2-Propenoyloxy)phenyl]methanol)
[4-(2-Propenoyloxy)phenyl]methanol is a versatile acrylate derivative characterized by its bifunctional reactivity, featuring both a hydroxyl group and an acrylate moiety. This compound is particularly valuable in polymer chemistry, where it serves as a crosslinking agent or monomer in the synthesis of specialty resins, coatings, and adhesives. The presence of the hydroxyl group enables further functionalization, while the acrylate group facilitates radical polymerization, enhancing material properties such as hardness, adhesion, and chemical resistance. Its structural design offers compatibility with a range of industrial formulations, making it suitable for advanced applications in photopolymers, composites, and biomedical materials. The compound's stability and reactivity balance make it a reliable choice for precision chemical synthesis.
![[4-(2-Propenoyloxy)phenyl]methanol structure](https://www.kuujia.com/scimg/cas/170108-96-0x500.png)
170108-96-0 structure
Product name:[4-(2-Propenoyloxy)phenyl]methanol
[4-(2-Propenoyloxy)phenyl]methanol Chemical and Physical Properties
Names and Identifiers
-
- 4-(hydroxymethyl)phenyl prop-2-enoate
- 4-(Hydroxymethyl)phenyl acrylate
- SCHEMBL99981
- YLOBZHKTBAJESJ-UHFFFAOYSA-N
- [4-(2-propenoyloxy)phenyl]methanol
- EN300-6764090
- 170108-96-0
- [4-(hydroxymethyl)phenyl] prop-2-enoate
- 2-Propenoic acid, 4-(hydroxymethyl)phenyl ester
- [4-(2-Propenoyloxy)phenyl]methanol
-
- Inchi: 1S/C10H10O3/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h2-6,11H,1,7H2
- InChI Key: YLOBZHKTBAJESJ-UHFFFAOYSA-N
- SMILES: O(C(C=C)=O)C1C=CC(CO)=CC=1
Computed Properties
- Exact Mass: 178.062994177g/mol
- Monoisotopic Mass: 178.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
- XLogP3: 1.4
Experimental Properties
- Density: 1.168±0.06 g/cm3(Predicted)
- Boiling Point: 327.5±21.0 °C(Predicted)
- pka: 14.13±0.10(Predicted)
[4-(2-Propenoyloxy)phenyl]methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6764090-0.5g |
4-(hydroxymethyl)phenyl prop-2-enoate |
170108-96-0 | 90% | 0.5g |
$546.0 | 2023-05-30 | |
Enamine | EN300-6764090-5.0g |
4-(hydroxymethyl)phenyl prop-2-enoate |
170108-96-0 | 90% | 5g |
$2028.0 | 2023-05-30 | |
Enamine | EN300-6764090-1.0g |
4-(hydroxymethyl)phenyl prop-2-enoate |
170108-96-0 | 90% | 1g |
$699.0 | 2023-05-30 | |
Aaron | AR028K9W-250mg |
4-(hydroxymethyl)phenylprop-2-enoate |
170108-96-0 | 95% | 250mg |
$503.00 | 2025-02-16 | |
Aaron | AR028K9W-1g |
4-(hydroxymethyl)phenylprop-2-enoate |
170108-96-0 | 95% | 1g |
$987.00 | 2025-02-16 | |
1PlusChem | 1P028K1K-250mg |
4-(hydroxymethyl)phenylprop-2-enoate |
170108-96-0 | 90% | 250mg |
$491.00 | 2024-06-19 | |
1PlusChem | 1P028K1K-1g |
4-(hydroxymethyl)phenylprop-2-enoate |
170108-96-0 | 90% | 1g |
$926.00 | 2024-06-19 | |
Aaron | AR028K9W-50mg |
4-(hydroxymethyl)phenylprop-2-enoate |
170108-96-0 | 95% | 50mg |
$248.00 | 2025-02-16 | |
1PlusChem | 1P028K1K-500mg |
4-(hydroxymethyl)phenylprop-2-enoate |
170108-96-0 | 90% | 500mg |
$737.00 | 2024-06-19 | |
Enamine | EN300-6764090-0.25g |
4-(hydroxymethyl)phenyl prop-2-enoate |
170108-96-0 | 90% | 0.25g |
$347.0 | 2023-05-30 |
[4-(2-Propenoyloxy)phenyl]methanol Related Literature
-
1. Cysteine-activated hydrogen sulfide (H2S) delivery through caged carbonyl sulfide (COS) donor motifsYu Zhao,Andrea K. Steiger,Michael D. Pluth Chem. Commun. 2018 54 4951
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